3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one
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Overview
Description
3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one: is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one typically involves the cyclization of functionalized alkynes. One common method is the PdI2/KI-catalyzed carbonylative carbocyclization of dipropargyl sulfide, which affords a mixture of products including the desired compound . The reaction conditions often involve the use of palladium catalysts and specific ligands to achieve high yields and selectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is being explored for its potential use in drug development due to its unique structure and biological activity.
Industry: The compound is used in the development of organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The thiophene rings can participate in π-π stacking interactions, which are crucial for its activity in organic electronics. In biological systems, the compound can interact with enzymes and receptors, leading to its observed antimicrobial and anticancer effects .
Comparison with Similar Compounds
Thiophene: A simpler structure with one thiophene ring.
Furan: A simpler structure with one furan ring.
3,4-Dimethylthiophene: A thiophene derivative with methyl groups at positions 3 and 4.
Uniqueness: 3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it more versatile in applications such as organic electronics and medicinal chemistry compared to simpler thiophene or furan derivatives .
Properties
IUPAC Name |
3,4-dithiophen-2-yl-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S2/c13-12-11(10-4-2-6-16-10)8(7-14-12)9-3-1-5-15-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXQIVGZTSPGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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